(S,R,S)-Ahpc-C2-NH2 dihydrochloride mechanism of action
(S,R,S)-Ahpc-C2-NH2 dihydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (S,R,S)-Ahpc-C2-NH2 dihydrochloride (B599025)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-C2-NH2 dihydrochloride is a key chemical tool utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). It is a synthesized E3 ligase ligand-linker conjugate that incorporates the high-affinity von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC (also known as VH032), connected to a short C2 alkyl linker with a terminal amine group.[1][2][3] The terminal amine allows for the covalent attachment of a ligand for a specific protein of interest (POI), thereby generating a heterobifunctional PROTAC.
This guide details the core mechanism of action, which is centered on the function of the resulting PROTAC to induce targeted protein degradation. We will explore the underlying principles of PROTAC-mediated degradation, present quantitative data for the VHL ligand, describe relevant experimental protocols for characterization, and illustrate the key pathways and workflows.
Core Mechanism of Action: PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC synthesized using (S,R,S)-Ahpc-C2-NH2 dihydrochloride is not one of classical inhibition, but rather of induced protein degradation.[4] The PROTAC acts as a molecular bridge, hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate a target protein.[5] This process can be broken down into several key steps:
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Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the protein of interest (POI) and the VHL E3 ubiquitin ligase. This brings the POI and VHL into close proximity, forming a transient ternary complex (POI-PROTAC-VHL).[] The stability and formation kinetics of this complex are critical for the efficiency of the degradation process.[]
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Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase (VHL) facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[7] This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.
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Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[8] The proteasome recognizes, unfolds, and degrades the polyubiquitinated POI into small peptides. The PROTAC molecule and the VHL E3 ligase are not consumed in this process and can subsequently engage another target protein molecule, acting in a catalytic manner.[9]
This catalytic mode of action is a key advantage of PROTACs over traditional small-molecule inhibitors, as substoichiometric amounts of the PROTAC can lead to the degradation of a large amount of the target protein.[9]
Data Presentation: Quantitative Binding Data
The efficacy of a PROTAC is highly dependent on the binding affinity of its constituent ligands to their respective proteins. The (S,R,S)-Ahpc component is derived from VH032, a potent VHL ligand.
| Ligand | Target | Binding Affinity (Kd) | Assay Method |
| VH032 | VHL E3 Ligase | 185 nM | Not Specified |
| BODIPY FL VH032 | VCB Protein Complex | 3.01 nM | TR-FRET |
(Data sourced from references[10][11])
Experimental Protocols
The characterization of a PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action.
Ternary Complex Formation Assays
These assays are crucial to demonstrate that the PROTAC can effectively bridge the POI and the E3 ligase.
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Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
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Reagents: Terbium-labeled anti-GST antibody, GST-tagged VCB (VHL-ElonginC-ElonginB) complex, fluorescently labeled ligand for the POI (or a fluorescently labeled PROTAC), and the POI.
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Procedure: a. The GST-VCB complex is incubated with the terbium-labeled anti-GST antibody. b. The POI and the fluorescently labeled ligand/PROTAC are added. c. The PROTAC of interest is then titrated into the mixture. d. The formation of the ternary complex brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal. e. The signal is measured using a plate reader capable of time-resolved fluorescence detection.[11]
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Data Analysis: The TR-FRET ratio is plotted against the PROTAC concentration to determine the potency of ternary complex formation.
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Other common methods: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can also be used to measure the kinetics and thermodynamics of binary and ternary complex formation.[12]
Ubiquitination Assays
These assays confirm that the formation of the ternary complex leads to the ubiquitination of the target protein.
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Methodology: In Vitro Ubiquitination Assay
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Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), E3 ligase (VHL complex), the POI, biotinylated ubiquitin, ATP, and the PROTAC.[13]
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Procedure: a. All components except the E1 enzyme are incubated together to allow for ternary complex formation. b. The ubiquitination reaction is initiated by the addition of the E1 enzyme. c. The reaction is allowed to proceed for a specified time at 37°C and then stopped.
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Detection: The level of ubiquitinated POI is detected. This can be done via Western blot using an anti-biotin or anti-ubiquitin antibody, or through a more high-throughput method like AlphaLISA, where acceptor beads bind the tagged POI and donor beads bind the biotinylated ubiquitin.[7][13]
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Protein Degradation Assays
These cellular assays determine the efficiency of the PROTAC in reducing the levels of the target protein.
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Methodology: Western Blot
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Cell Treatment: Culture cells of interest and treat with a dose-response of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
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Cell Lysis: Harvest the cells and prepare protein lysates. Determine the protein concentration of each lysate using an assay like the BCA assay.
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SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with a primary antibody specific for the POI. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading. c. Wash and incubate with an appropriate HRP-conjugated secondary antibody.
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Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.[14]
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Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. The concentration at which 50% of the protein is degraded (DC50) can then be determined.[14]
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Visualizations
Signaling Pathways
The downstream consequences of using a PROTAC derived from (S,R,S)-Ahpc-C2-NH2 depend entirely on the protein of interest being targeted. Below are two examples of signaling pathways that can be modulated by VHL-recruiting PROTACs.
Caption: General mechanism of action for a PROTAC utilizing (S,R,S)-Ahpc-C2-NH2.
Caption: Modulation of the PI3K/AKT/mTOR pathway by a VHL-recruiting PROTAC.[15]
Experimental Workflows
Caption: A logical workflow for the characterization of a novel PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R,S)-AHPC-C2-NH2 dihydrochloride - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Degradation and PROTACs [worldwide.promega.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
